molecular formula C3F5N B1606461 Pentafluoropropionitrile CAS No. 422-04-8

Pentafluoropropionitrile

Cat. No.: B1606461
CAS No.: 422-04-8
M. Wt: 145.03 g/mol
InChI Key: MTLOQUGSPBVZEO-UHFFFAOYSA-N
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Description

Pentafluoropropionitrile, also known as 2,2,3,3,3-pentafluoropropanenitrile, is a fluorinated organic compound with the molecular formula C3F5N. It is characterized by the presence of five fluorine atoms attached to a three-carbon chain with a nitrile group at one end. This compound is known for its high chemical stability and unique reactivity due to the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluoropropionitrile can be synthesized through several methods. One common synthetic route involves the reaction of pentafluoropropionamide with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) at elevated temperatures. The reaction typically proceeds as follows:

CF3CF2CONH2+PCl5CF3CF2CN+POCl3+HCl\text{CF3CF2CONH2} + \text{PCl5} \rightarrow \text{CF3CF2CN} + \text{POCl3} + \text{HCl} CF3CF2CONH2+PCl5→CF3CF2CN+POCl3+HCl

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure precise control over reaction conditions. The reaction temperature is maintained around 400°C, with a contact time of approximately 100 seconds and a reaction pressure of 0.1 MPa .

Chemical Reactions Analysis

Types of Reactions: Pentafluoropropionitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pentafluoropropionic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield pentafluoropropylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Pentafluoropropionic acid.

    Reduction: Pentafluoropropylamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Pentafluoropropionitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentafluoropropionitrile involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or alter the function of biological molecules. The exact pathways and molecular targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Pentafluoropropionitrile is unique due to its high fluorine content and the presence of a nitrile group. Similar compounds include:

  • Perfluorooctane sulfonic acid (PFOS)
  • Perfluorooctanoic acid (PFOA)
  • Perfluorohexanesulfonic acid (PFHxS)
  • Perfluorononanoic acid (PFNA)
  • Perfluorobutanesulfonic acid (PFBS)

Compared to these compounds, this compound has a shorter carbon chain and a nitrile group, which imparts different chemical properties and reactivity. Its unique structure makes it valuable for specific applications where other perfluorinated compounds may not be suitable .

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F5N/c4-2(5,1-9)3(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLOQUGSPBVZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059965
Record name Pentafluoropropiononitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-04-8
Record name 2,2,3,3,3-Pentafluoropropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 2,2,3,3,3-pentafluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 2,2,3,3,3-pentafluoro-
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Record name Pentafluoropropiononitrile
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Record name Pentafluoropropiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluoropropionitrile
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